molecular formula C15H11Cl2FO B1327592 4'-Chloro-3-(4-chlorophenyl)-2'-fluoropropiophenone CAS No. 898788-37-9

4'-Chloro-3-(4-chlorophenyl)-2'-fluoropropiophenone

Cat. No. B1327592
M. Wt: 297.1 g/mol
InChI Key: OGOQRBSPWUYZGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and X-ray crystallography to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties may also be included .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study by Satheeshkumar et al. (2017) describes the synthesis of compounds related to 4'-Chloro-3-(4-chlorophenyl)-2'-fluoropropiophenone using quantum chemical studies, which is crucial for understanding the molecular geometry and chemical reactivity of such compounds (Satheeshkumar et al., 2017).
  • Structural Analysis : Investigations into the structures of related chloro and fluoro compounds, as reported by Oswald et al. (2005), provide insight into their crystallization behaviors at different temperatures and pressures, relevant for understanding the physical properties of 4'-Chloro-3-(4-chlorophenyl)-2'-fluoropropiophenone (Oswald et al., 2005).

Chemical Reactions and Interactions

  • Electrophilic Amination : Bombek et al. (2004) explored the electrophilic amination of fluoro and chlorophenols, shedding light on the chemical behavior of compounds like 4'-Chloro-3-(4-chlorophenyl)-2'-fluoropropiophenone under certain conditions (Bombek et al., 2004).
  • Intermolecular Interactions : Research by Najiya et al. (2014) on a related compound, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, involves the analysis of molecular structure, vibrational frequencies, and intermolecular interactions, which are significant for understanding the behavior of 4'-Chloro-3-(4-chlorophenyl)-2'-fluoropropiophenone in different environments (Najiya et al., 2014).

Applications in Material Science

  • Polymer Synthesis : Ghassemi et al. (2004) discuss the synthesis of rigid-rod polymers using compounds like 4-chloro-4′-fluorobenzophenone, which is relevant to the synthesis and applications of 4'-Chloro-3-(4-chlorophenyl)-2'-fluoropropiophenone in material science, particularly in the development of new polymeric materials (Ghassemi et al., 2004).

Environmental and Biological Studies

  • Degradation Studies : Goskonda et al. (2002) examined the sonochemical degradation of organic pollutants including chloro and fluoro phenols. This research could inform the environmental impact and degradation pathways of 4'-Chloro-3-(4-chlorophenyl)-2'-fluoropropiophenone (Goskonda et al., 2002).
  • Biological Interaction Studies : The study by Tront et al. (2007) on the sequestration of halogenated phenols by aquatic plants provides a perspective on the biological interactions of similar compounds, which could be relevant for understanding the environmental behavior of 4'-Chloro-3-(4-chlorophenyl)-2'-fluoropropiophenone (Tront et al., 2007).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound. It includes information on toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, or new reactions that could be explored .

properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOQRBSPWUYZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644493
Record name 1-(4-Chloro-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3-(4-chlorophenyl)-2'-fluoropropiophenone

CAS RN

898788-37-9
Record name 1-(4-Chloro-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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